N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Description
N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex organic compound that features a chromenyl group and a quinoline moiety
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-15-9-16-11(5-6-18(23)22-16)8-14(15)19(24)21-13-7-12-3-1-2-4-17(12)25-10-13/h1-4,8-9,13H,5-7,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGSTUICMDEKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)NC3CC4=CC=CC=C4OC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed desymmetric intramolecular O-arylation reaction, which allows for the enantioselective synthesis of the chromenyl group . This reaction involves the coupling of 2-(2-haloaryl)propane-1,3-diols to form chiral (3,4-dihydro-2H-chromen-3-yl)methanols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar heterocyclic structure.
Epigallocatechin-3-gallate: A compound with a chromenyl group known for its antioxidant properties.
Uniqueness
N-(3,4-dihydro-2H-chromen-3-yl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is unique due to its combination of a chromenyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
